methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate is a synthetic organic compound characterized by a hybrid structure combining a benzoate ester, a sulfamoyl linker, and a 2-acetyl-tetrahydroisoquinoline moiety. The sulfamoyl group (-SO₂NH-) is a critical functional moiety, often associated with bioactivity in sulfonamide-based drugs, while the tetrahydroisoquinoline scaffold is prevalent in alkaloids with diverse biological effects .
Structural analysis tools such as SHELX (for crystallographic refinement) and ORTEP-3 (for molecular visualization) have likely been employed to elucidate its conformation and intermolecular interactions in solid-state studies .
Properties
IUPAC Name |
methyl 4-[(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-14-3-6-17(11-16(14)12-21)20-27(24,25)18-7-4-15(5-8-18)19(23)26-2/h3-8,11,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOSWVABOCMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Sulfamoylation: The tetrahydroisoquinoline intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate can undergo various chemical reactions:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl 4-(N-(2-Acetyl-THIQ-7-yl)Sulfamoyl)Benzoate and Related Compounds
Key Differences and Implications
Core Heterocycle: The target compound features a tetrahydroisoquinoline (THIQ) moiety, which is associated with bioactivity in central nervous system (CNS) drugs (e.g., opioid analogs). In contrast, metsulfuron-methyl and ethametsulfuron-methyl incorporate a triazine ring, a hallmark of sulfonylurea herbicides targeting plant acetolactate synthase (ALS) . The isoxazole in 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is typical of COX-2 inhibitors, highlighting the role of heterocycle choice in therapeutic targeting .
Linker and Substituents :
- The sulfamoyl (-SO₂NH-) group in the target compound differs from the sulfonylurea (-SO₂NHC(O)NH-) in herbicides. Sulfamoyl groups are less common in agrochemicals but prevalent in antimicrobials and carbonic anhydrase inhibitors.
- The 2-acetyl group on the THIQ ring may enhance lipophilicity and blood-brain barrier penetration compared to the polar triazine or isoxazole systems.
Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The target compound’s THIQ-sulfamoyl structure lacks direct evidence of ALS inhibition but may interact with mammalian enzymes or receptors due to its alkaloid-like core . The absence of a carbamate or urea linker in the target compound reduces structural similarity to acetylcholinesterase inhibitors (e.g., neostigmine), suggesting divergent mechanisms.
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Properties Based on Structural Analogues
| Property | Target Compound | Metsulfuron-Methyl | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 381.4 | 314.3 |
| LogP | ~2.5 (moderate lipophilicity) | 1.8 | 3.1 |
| Solubility | Low aqueous solubility (ester, acetyl groups) | Moderate (polar sulfonylurea) | Low (hydrophobic isoxazole) |
| Metabolic Stability | Likely CYP450-mediated oxidation | Rapid hydrolysis (ester) | Sulfonamide cleavage |
Biological Activity
Methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroisoquinoline core and a sulfamoyl group , which contribute to its biological properties. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 366.44 g/mol |
| CAS Number | 955693-16-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has been noted to inhibit carbonic anhydrase (CA), particularly the CAIX isozyme, which is overexpressed in solid tumors. This inhibition can lead to reduced tumor acidity and hinder cancer progression .
2. Modulation of Neurotransmitter Systems:
Given the presence of the tetrahydroisoquinoline structure, the compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This suggests potential applications in treating neurological disorders .
Biological Activity
Research findings indicate that this compound exhibits several biological activities:
1. Anticancer Properties:
Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, related isoquinoline derivatives have demonstrated significant activity against breast cancer cells (MCF-7) and other malignancies .
2. Anti-inflammatory Effects:
The compound's ability to inhibit nitric oxide production in macrophages suggests potential anti-inflammatory properties. This effect is often mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on CA Inhibition: A study demonstrated that methyl sulfamoyl benzoates exhibited high affinity for CAIX and could potentially serve as anticancer agents due to their ability to lower tumor acidity .
- Neuroprotective Effects: Another research highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration, indicating their potential for treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. How can researchers design an initial synthetic route for methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate?
- Methodological Answer : Begin by analyzing literature on structurally analogous sulfonamide or benzoate derivatives to identify feasible coupling reactions. For example, sulfamoyl linkage formation between isoquinoline derivatives and benzoate esters often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . Prioritize protecting group strategies for the tetrahydroisoquinoline nitrogen and acetyl moiety to prevent side reactions. Validate each synthetic step using thin-layer chromatography (TLC) and intermediate characterization (e.g., LC-MS) .
Q. What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of H/C NMR to verify the sulfamoyl bridge connectivity and acetyl group placement. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Differential scanning calorimetry (DSC) can confirm melting point consistency and polymorphic stability .
Q. How can researchers integrate this compound into existing pharmacological or chemical frameworks?
- Methodological Answer : Link the compound to sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase) or acetylated tetrahydroisoquinoline scaffolds in neuropharmacology. Use molecular docking studies to predict binding affinities against target proteins (e.g., kinases, GPCRs) and validate hypotheses via in vitro enzyme inhibition assays .
Advanced Research Questions
Q. How can the environmental fate and ecological risks of this compound be systematically evaluated?
- Methodological Answer : Adopt a tiered approach:
Laboratory Studies : Measure octanol-water partition coefficients (log ) and hydrolysis rates at varying pH levels to assess persistence.
Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna, algae) using OECD guidelines.
Field Simulations : Use mesocosms to study bioaccumulation in aquatic-terrestrial food chains .
Reference environmental fate models like EPI Suite™ to predict long-term distribution .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Perform meta-analyses to identify variables (e.g., cell line heterogeneity, solvent effects) causing discrepancies. Replicate key studies under controlled conditions (e.g., standardized cell culture media, fixed pH). Validate compound stability via accelerated degradation studies (40°C/75% RH) to rule out batch-dependent decomposition .
Q. How to design a study assessing the compound’s impact across biological organization levels (cellular to ecosystem)?
- Methodological Answer :
- Cellular Level : Measure mitochondrial membrane depolarization (JC-1 assay) and apoptosis markers (caspase-3 activation).
- Organismal Level : Use zebrafish embryos (FET assay) to evaluate developmental toxicity.
- Ecosystem Level : Deploy microcosm experiments with soil/water compartments to monitor nutrient cycling disruption under chronic exposure .
Apply ANOVA with post-hoc Tukey tests to compare effects across hierarchical levels .
Data Contradiction & Theoretical Challenges
Q. How to address inconsistent results in the compound’s solubility across solvent systems?
- Methodological Answer : Systematically test solubility in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol) using the shake-flask method. Analyze solvent-polarity interactions via Hansen solubility parameters. Cross-validate with computational tools (e.g., COSMO-RS) to identify optimal formulation strategies .
Q. What theoretical frameworks explain the compound’s dual role as an enzyme inhibitor and agonist in different tissues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
